molecular formula C13H15NO4 B14427562 Diethyl (phenylimino)propanedioate CAS No. 84636-53-3

Diethyl (phenylimino)propanedioate

Cat. No.: B14427562
CAS No.: 84636-53-3
M. Wt: 249.26 g/mol
InChI Key: PCYOWOYOAGQPOB-UHFFFAOYSA-N
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Description

Diethyl (phenylimino)propanedioate is a malonate-derived ester featuring a phenylimino (C₆H₅N=) substituent at the central carbon of the propanedioate backbone. This compound is synthesized via nucleophilic substitution reactions, typically involving diethyl bromomalonate and amines or imine precursors. The phenylimino group confers unique electronic and steric properties, influencing reactivity in condensation, cyclization, or alkylation reactions.

Properties

CAS No.

84636-53-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

diethyl 2-phenyliminopropanedioate

InChI

InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

PCYOWOYOAGQPOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (phenylimino)propanedioate can be synthesized through the reaction of diethyl propanedioate with aniline in the presence of a suitable catalyst. The reaction typically involves the formation of an imine intermediate, which is then stabilized by the ester groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the imine formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl (phenylimino)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Diethyl (phenylamino)propanedioate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl (phenylimino)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines and esters.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (phenylimino)propanedioate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key analogs of diethyl (phenylimino)propanedioate include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Solubility Applications
This compound* Phenylimino (C₆H₅N=) C₁₃H₁₅NO₄ 265.26 Not reported Organic solvents Organic synthesis, ligand design
Diethyl acetamidomalonate Acetamido (CH₃CONH-) C₉H₁₅NO₅ 217.22 95–98 Ethanol, DMSO Pharmaceutical intermediates (e.g., Rebamipide)
1,3-Diethyl 2-(quinolin-3-ylmethyl)propanedioate Quinolin-3-ylmethyl C₁₇H₁₉NO₄ 301.34 Not reported Ethanol Bioactive compound synthesis
Diethyl 2-(benzyl(methyl)amino)propanedioate Benzyl(methyl)amino (C₆H₅CH₂NCH₃) C₁₄H₂₀N₂O₄ 280.32 Not reported Polar aprotic solvents Precursor for hydantoin derivatives

*Note: Data for this compound inferred from structural analogs.

Key Observations:
  • Electronic Effects: The phenylimino group (electron-withdrawing) enhances electrophilicity at the central carbon compared to acetamido (electron-donating) substituents, favoring nucleophilic attacks in synthetic applications.
  • Steric Hindrance: Bulkier groups like quinolin-3-ylmethyl reduce reaction rates in sterically demanding reactions, whereas smaller substituents (e.g., acetamido) improve solubility and crystallization .
  • Thermal Stability: Acetamido derivatives exhibit higher melting points (~95–98°C) due to hydrogen bonding, while imino derivatives likely decompose before melting .

Research Findings from Literature

  • Synthetic Yields: Diethyl bromomalonate reacts with methylbenzylamine in ethanol to yield 69–85% of substituted propanedioates, with recrystallization optimizing purity .
  • Biological Activity: Quinoline-linked derivatives show moderate inhibition of bacterial enzymes, while acetamido analogs are precursors to anti-ulcer drugs like Rebamipide .

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